molecular formula C22H19BrN2O5S2 B15039911 ethyl (2Z)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15039911
M. Wt: 535.4 g/mol
InChI Key: NHNLKIBFKVAJTF-YBEGLDIGSA-N
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Description

ETHYL (2Z)-2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a thiophene ring, and various functional groups such as bromine, hydroxyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolopyrimidine derivative with a brominated phenol derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

ETHYL (2Z)-2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (2Z)-2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • ETHYL (2Z)-2-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • ETHYL (2Z)-2-[(3-FLUORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL (2Z)-2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H19BrN2O5S2

Molecular Weight

535.4 g/mol

IUPAC Name

ethyl (2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H19BrN2O5S2/c1-4-30-21(28)17-11(2)24-22-25(18(17)15-6-5-7-31-15)20(27)16(32-22)10-12-8-13(23)19(26)14(9-12)29-3/h5-10,18,26H,4H2,1-3H3/b16-10-

InChI Key

NHNLKIBFKVAJTF-YBEGLDIGSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC(=C(C(=C4)Br)O)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=C(C(=C4)Br)O)OC)S2)C

Origin of Product

United States

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